molecular formula C23H27N5O3 B2883392 7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212129-71-9

7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2883392
CAS RN: 1212129-71-9
M. Wt: 421.501
InChI Key: ALDRXFROSWACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are of significant interest due to their valuable biological properties . They are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Antifungal Agents

Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been reported to exhibit antifungal activity . This makes them valuable for the development of new antifungal medications that could be more effective or have fewer side effects than existing treatments.

Antituberculosis Agents

The [1,2,4]triazolo[1,5-a]pyrimidine core has been utilized in the synthesis of compounds with antituberculosis properties . This is particularly important given the rise of drug-resistant strains of tuberculosis.

Anticancer Research

Multicyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been identified as potential anticancer drugs . Research in this area could lead to the development of novel oncology treatments.

Adrenocorticotropic Hormone (ACTH) Receptor Antagonists

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine structure have been studied as antagonists for the ACTH receptor . This application could be relevant in the treatment of diseases related to the overproduction of cortisol.

Calcium Channel Modulators

The [1,2,4]triazolo[1,5-a]pyrimidine framework has been explored for its potential to modulate calcium channels . This could have implications for the treatment of various cardiovascular and neurological disorders.

properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-13-9-10-17(14(2)11-13)27-22(29)19-15(3)26-23-24-12-25-28(23)20(19)16-7-6-8-18(30-4)21(16)31-5/h6-12,15,19-20H,1-5H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDRXFROSWACRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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